![molecular formula C12H10FN3O B6322318 3-Amino-6-(4-fluoro-phenyl)-pyridine-2-carboxamide, 95% CAS No. 917758-83-9](/img/structure/B6322318.png)
3-Amino-6-(4-fluoro-phenyl)-pyridine-2-carboxamide, 95%
Overview
Description
Heterocyclic compounds, such as pyrazoloquinolines, are considered one of the major and most diverse families of organic compounds . They have unique antibacterial activity against various Gram-positive and Gram-negative bacterial strains .
Synthesis Analysis
The synthesis of similar compounds often involves methods such as Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . For example, pyrazoloquinolines can be synthesized through a two-component reaction involving the Friedländer condensation of anthranilaldehyde, o-aminoacetophenones, and o-aminobenzophenones, and the appropriate pyrazolones .
Molecular Structure Analysis
The structure of similar compounds, such as 1H-pyrazolo[3,4-b]quinolines, can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve interactions with proteins. For example, the aminopyrazole fragment in entrectinib is anchored to the hinge region of TRKA through three hydrogen bonds with Glu590 and Met592 residues .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be influenced by the presence of various functional groups. For example, the fluorine of the 3,5-difluorophenyl moiety in entrectinib creates favorable fluorine bonds with Asn655, Cys656, and Gly667 .
Scientific Research Applications
Medicine
This compound has shown potential in antimicrobial activity , particularly against strains like E. coli, B. mycoides, and C. albicans. It’s part of a series of pyridine derivatives that have been synthesized and tested for their effectiveness as antimicrobial agents .
Agriculture
In the agricultural sector, derivatives of this compound could be explored for their antiparasitic properties . Similar compounds have demonstrated strong antiparasitic activity, suggesting potential applications in plant protection and pest control .
Materials Science
The compound’s derivatives are being studied for their photopolymerization properties , which could be significant in the development of new materials. They may accelerate cationic photopolymerization processes, which is crucial in materials engineering .
Environmental Science
While specific environmental applications for this compound were not directly found, its structural relatives have been used in studies related to environmental toxicity and pollution control . This suggests potential environmental applications in monitoring and remediation efforts .
Biochemistry
In biochemistry, the compound is part of a class of molecules that can be used to study protein interactions and enzyme inhibition . Its derivatives have been used to inhibit specific enzymes, which is valuable in understanding biochemical pathways and designing drugs .
Pharmacology
The compound’s framework is utilized in pharmacological research to develop new therapeutic agents . It’s part of a broader group of pyridine derivatives that are being investigated for their biological potential, including antiviral and anticancer activities .
Chemical Engineering
In chemical engineering, this compound’s derivatives are valuable for their reactive properties . They are used in various synthesis reactions, which are fundamental in creating complex molecules for different applications .
Analytical Chemistry
The compound and its derivatives can be used as analytical standards or reagents in various chemical analyses. Their well-defined structures and properties make them suitable for use in calibrating instruments or as reference materials in analytical procedures .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-amino-6-(4-fluorophenyl)pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c13-8-3-1-7(2-4-8)10-6-5-9(14)11(16-10)12(15)17/h1-6H,14H2,(H2,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNDSZHNXOYKDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C=C2)N)C(=O)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732586 | |
Record name | 3-Amino-6-(4-fluorophenyl)pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
917758-83-9 | |
Record name | 3-Amino-6-(4-fluorophenyl)pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
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